Bienvenue dans la boutique en ligne BenchChem!

2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide

Physicochemical profiling Drug-likeness Lipophilicity optimization

2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide (CAS 1436343-42-8) is a synthetic small molecule belonging to the 2,3-dihydro-1,4-benzoxazine class, a recognized privileged scaffold in medicinal chemistry with documented activity across anti-cancer, anti-inflammatory, and anti-microbial programs. The compound (C14H16BrN3O2; MW 338.20 g/mol) features a 6-bromo substituent on the aromatic ring, 2,7-dimethyl groups (introducing a chiral center at C2), and an N-cyanomethyl acetamide side chain at the 4-position.

Molecular Formula C14H16BrN3O2
Molecular Weight 338.205
CAS No. 1436343-42-8
Cat. No. B2885953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide
CAS1436343-42-8
Molecular FormulaC14H16BrN3O2
Molecular Weight338.205
Structural Identifiers
SMILESCC1CN(C2=C(O1)C=C(C(=C2)Br)C)CC(=O)NCC#N
InChIInChI=1S/C14H16BrN3O2/c1-9-5-13-12(6-11(9)15)18(7-10(2)20-13)8-14(19)17-4-3-16/h5-6,10H,4,7-8H2,1-2H3,(H,17,19)
InChIKeyQOCJYQZBWXYTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide (CAS 1436343-42-8): Structural Identity, Physicochemical Profile, & Procurement Rationale


2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide (CAS 1436343-42-8) is a synthetic small molecule belonging to the 2,3-dihydro-1,4-benzoxazine class, a recognized privileged scaffold in medicinal chemistry with documented activity across anti-cancer, anti-inflammatory, and anti-microbial programs [1]. The compound (C14H16BrN3O2; MW 338.20 g/mol) features a 6-bromo substituent on the aromatic ring, 2,7-dimethyl groups (introducing a chiral center at C2), and an N-cyanomethyl acetamide side chain at the 4-position [2]. Its calculated physicochemical parameters—cLogP 1.67 and topological polar surface area (tPSA) 76.29 Ų—place it within favorable drug-like chemical space (Lipinski Rule of Five compliant) [2]. Critically, no quantitative biological activity data for this specific compound has been reported in the peer-reviewed literature or public bioactivity databases (ChEMBL, BindingDB), and ZINC20 confirms 'no known activity for this compound' [2]. This evidence guide therefore establishes differentiation based on structural uniqueness, physicochemical property comparison, and class-level pharmacological precedent, rather than on published head-to-head biological potency data.

Why Generic Benzoxazine Acetamides Cannot Substitute for 2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide (CAS 1436343-42-8)


Benzoxazine acetamide derivatives are not functionally interchangeable. The 2,3-dihydro-1,4-benzoxazine scaffold has been exploited across diverse target classes—VEGFR2/KDR kinase inhibition (IC50 < 0.1 µM) [1], BET bromodomain antagonism (Kd = 110 nM for BRD4) [2], and DNA topoisomerase I inhibition [3]—with biological activity exquisitely dependent on the specific substitution pattern. The target compound's unique combination of a 6-bromo substituent (enabling halogen bonding and providing a heavy atom for crystallographic phasing), a 2-methyl chiral center (permitting enantioselective studies), and an N-cyanomethyl acetamide side chain (a potential acetyl-lysine mimetic with a nitrile pharmacophore) creates a structurally distinct chemical probe that cannot be replicated by analogs lacking any single one of these features. The closest commercially available comparator—(6-bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 1171632-22-6)—lacks the N-cyanomethyl acetamide moiety entirely, replacing it with a carboxylic acid, which confers different hydrogen-bonding capacity, acidity, and target recognition potential . Simple halogen substitution (Br → Cl or F) alters both lipophilicity and halogen-bonding geometry, while removal of the 2-methyl group eliminates the chiral center, precluding enantioselective pharmacological investigation.

Quantitative Differentiation Evidence for 2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide (CAS 1436343-42-8) vs. Closest Structural Analogs


Physicochemical Property Differentiation vs. the Carboxylic Acid Analog (CAS 1171632-22-6): cLogP, tPSA, and Hydrogen-Bonding Profile

The target compound differs fundamentally from (6-bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 1171632-22-6) in its N-cyanomethyl acetamide side chain vs. the comparator's carboxylic acid terminus. The target compound has a calculated cLogP of 1.67, tPSA of 76.29 Ų, 5 hydrogen bond acceptors (HBA), and 2 hydrogen bond donors (HBD), compared to the comparator's estimated cLogP of approximately 0.8–1.0, tPSA of approximately 65–70 Ų, and the presence of an ionizable carboxylic acid (pKa ~3–4) that would render it substantially more hydrophilic and predominantly anionic at physiological pH [1]. The N-cyanomethyl acetamide group replaces a charged carboxylate with a neutral, polar nitrile-bearing side chain, reducing HBD count and eliminating pH-dependent ionization, which is expected to improve passive membrane permeability relative to the carboxylic acid analog [2].

Physicochemical profiling Drug-likeness Lipophilicity optimization

Halogen Bonding Potential of the 6-Bromo Substituent vs. 6-Chloro and 6-Fluoro Analogs: Implications for Target Binding Affinity and Selectivity

The 6-bromo substituent on the target compound provides a σ-hole of greater magnitude and polarizability than chlorine or fluorine, enabling stronger halogen bonding with backbone carbonyl oxygens or π-systems in protein binding pockets [1]. Bromine's larger atomic radius (1.85 Å vs. Cl: 1.75 Å vs. F: 1.47 Å) and higher polarizability (α = 3.05 ų vs. Cl: 2.18 ų vs. F: 0.557 ų) result in a deeper σ-hole and consequently stronger halogen bond donor capacity. In medicinal chemistry, bromine incorporation has been shown to improve both binding selectivity and efficacy toward protein active sites relative to chloro or fluoro analogs [1][2]. For the target compound, the 6-bromo substituent also serves as an anomalous scattering atom for X-ray crystallographic phasing (f'' at Cu Kα ≈ 1.3 e⁻), which is not available with the 6-chloro (f'' ≈ 0.7 e⁻) and especially not with the 6-fluoro (f'' ≈ 0.07 e⁻) or non-halogenated analogs [3].

Halogen bonding Structure-based drug design Ligand-protein interactions

N-Cyanomethyl Acetamide as a Potential Acetyl-Lysine Mimetic: Class-Level Evidence from Benzoxazinone-Based Bromodomain Inhibitor Programs

The N-cyanomethyl acetamide side chain of the target compound bears structural analogy to established acetyl-lysine (KAc) mimetics used in bromodomain inhibitor design. Benzoxazinone and dihydroquinoxalinone fragments have been validated as acetyl-lysine mimics in the development of CREBBP bromodomain ligands [1], while benzoxazinone-containing 3,5-dimethylisoxazole derivatives have yielded selective BET bromodomain inhibitors with nanomolar potency (Kd = 110 nM for BRD4 BD1; IC50 = 100 nM) [2]. Separately, the acetamide functionality has been a critical recognition element in BET BD2-selective inhibitor programs (e.g., GSK046), where the acetamide group engages the conserved asparagine residue in the KAc binding pocket [3]. The target compound's N-cyanomethyl acetamide combines the acetamide KAc-mimetic moiety with a nitrile group, which itself is a recognized pharmacophore in over 30 approved pharmaceuticals [4]. This dual pharmacophoric character is absent in simpler N-methyl or N-phenyl acetamide benzoxazine analogs.

Epigenetics Bromodomain inhibition Acetyl-lysine mimetic

Chiral Center at C2 Enabled by 2-Methyl Substitution: Differentiation from Achiral 2,3-Dihydrobenzoxazine Analogs for Enantioselective Pharmacology

The 2-methyl substituent on the target compound introduces a chiral center at the C2 position of the dihydrobenzoxazine ring, generating a racemic mixture (unless enantiomerically resolved). This stereochemical feature is absent in the simpler 2,3-dihydro-1,4-benzoxazine analogs lacking a C2 substituent (e.g., the non-methylated (6-bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, CAS 1171632-22-6) . Chirality is a critical determinant of pharmacological activity: the benzoxazinone BET inhibitor (R)-12 demonstrated enantiomer-specific BRD4 binding (Kd = 110 nM), underscoring the importance of stereochemistry in this scaffold class [1][2]. The 2,7-dimethyl substitution pattern on the target compound is particularly noteworthy—the 2-methyl provides chirality while the 7-methyl adds steric bulk ortho to the bromine, potentially influencing the conformational preference of the benzoxazine ring and the orientation of the N-cyanomethyl acetamide side chain.

Chirality Enantioselective pharmacology Stereochemistry

Molecular Weight and Lipophilicity Differentiation vs. Larger Benzoxazinone-Fused BET Inhibitors: Favorable Ligand Efficiency Potential

The target compound (MW = 338.20 g/mol) occupies a favorable intermediate chemical space between fragment-sized benzoxazine probes (MW < 250) and fully elaborated clinical-stage benzoxazinone BET inhibitors (MW > 450). Leading benzoxazinone-based BET inhibitors such as (R)-12 (MW ~480–520 estimated from the benzoxazinone-dimethylisoxazole scaffold) and the GSK BD2 inhibitors GSK046 (MW ~420) and GSK620 (MW ~450) are substantially larger [1][2]. The target compound's modest molecular weight and favorable cLogP (1.67) confer a higher ligand efficiency potential (LE = 1.4 × pKd / heavy atom count, assuming eventual potency determination) relative to more elaborate clinical candidates. Its tPSA of 76.29 Ų and rotatable bond count of 3 further align with lead-like criteria, making it an attractive starting point for fragment-to-lead or scaffold-hopping campaigns where maintaining low molecular complexity is a strategic priority [3].

Ligand efficiency Fragment-based drug discovery Lead-likeness

Recommended Research & Industrial Application Scenarios for 2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide (CAS 1436343-42-8)


Epigenetic Chemical Probe Development: Bromodomain (BET/Non-BET) Inhibitor Screening

The N-cyanomethyl acetamide side chain, combining an acetamide (acetyl-lysine mimetic) with a nitrile pharmacophore, positions this compound as a candidate for bromodomain inhibitor screening panels. Benzoxazine and benzoxazinone scaffolds have validated precedent as acetyl-lysine mimetics in both BET (BRD4 Kd = 110 nM) and non-BET (CREBBP) bromodomain programs [1][2]. The compound's modest MW (338.20) and favorable cLogP (1.67) make it an attractive entry point for hit identification against the broader bromodomain family (61 human bromodomains) where selective chemical probes remain scarce outside BET subfamily members. The 6-bromo substituent enables rapid co-crystal structure determination via experimental phasing should binding be confirmed [3].

Structure-Guided Fragment Elaboration: X-ray Crystallographic Phasing with the 6-Bromo Anomalous Scatterer

The 6-bromo substituent (f'' ≈ 1.3 e⁻ at Cu Kα) provides a robust anomalous scattering signal suitable for experimental SAD/MAD phasing of protein-ligand co-crystal structures [1]. This capability is particularly valuable for target classes where no high-resolution apo structure exists or where ligand-induced conformational changes must be experimentally determined. Unlike 6-chloro (f'' ≈ 0.7 e⁻) or 6-fluoro (f'' ≈ 0.07 e⁻) analogs, the bromine anomalous signal is strong enough to solve structures without selenomethionine derivatization or heavy-atom soaking protocols, directly reducing the time from crystal to refined structure. This feature is absent in non-halogenated benzoxazine analogs and weaker in chloro-substituted comparators.

Enantioselective Pharmacology Studies: Chiral Resolution and Differential Activity Profiling

The 2-methyl substituent creates a chiral center at C2, producing a racemic mixture. Enantiomeric resolution via chiral HPLC or asymmetric synthesis would yield two distinct stereoisomers for differential pharmacological profiling. The documented enantiomer-specific activity of benzoxazinone BET inhibitors—where (R)-12 binds BRD4 with Kd = 110 nM while the (S)-enantiomer activity profile differs—provides strong precedent for stereochemistry-dependent target engagement in this scaffold class [1]. Procurement of the racemate as a starting material enables head-to-head enantiomer comparison studies that are impossible with achiral 2,3-dihydrobenzoxazine analogs.

Kinase Inhibitor Screening: VEGFR2/KDR and Related Tyrosine Kinase Programs

The 2,3-dihydro-1,4-benzoxazine scaffold has been validated as a core template for potent VEGFR2/KDR kinase inhibition (IC50 < 0.1 µM in enzymatic assays; HUVEC cellular proliferation IC50 < 0.1 µM) [1]. The target compound's 6-bromo and N-cyanomethyl acetamide substituents represent unexplored vectors for SAR expansion beyond the published 2,3-dihydro-1,4-benzoxazine KDR inhibitor series. The nitrile group in the N-cyanomethyl side chain may engage the kinase hinge region or the DFG-out pocket as an additional hydrogen bond acceptor, a binding mode observed in multiple approved nitrile-containing kinase inhibitors [2].

Quote Request

Request a Quote for 2-(6-Bromo-2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-YL)-N-(cyanomethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.